molecular formula C11H11NO B103565 2,8-Dimethylquinolin-4-ol CAS No. 15644-80-1

2,8-Dimethylquinolin-4-ol

Cat. No.: B103565
CAS No.: 15644-80-1
M. Wt: 173.21 g/mol
InChI Key: QUHJYDMHDWSZIP-UHFFFAOYSA-N
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Description

2,8-Dimethylquinolin-4-ol is a heterocyclic aromatic organic compound belonging to the quinoline family It is characterized by a quinoline ring system with two methyl groups at positions 2 and 8, and a hydroxyl group at position 4

Mechanism of Action

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,8-Dimethylquinolin-4-ol . These factors can include pH, temperature, presence of other molecules, and the specific biological environment in which the compound is acting .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylquinolin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-[(2-methylphenyl)amino]but-2-enoate in diphenyl ether at elevated temperatures (around 250°C) for one hour. The resulting product is then isolated by filtration and purified .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,8-Dimethylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2,8-Dimethylquinolin-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    7-Chloro-2,8-dimethylquinolin-4-ol: Similar structure with a chlorine atom at position 7.

    2,7-Dimethylquinolin-4-ol: Methyl groups at positions 2 and 7 instead of 2 and 8.

Comparison: 2,8-Dimethylquinolin-4-ol is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group at position 4 also contributes to its distinct properties compared to other quinoline derivatives .

Properties

IUPAC Name

2,8-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-4-3-5-9-10(13)6-8(2)12-11(7)9/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHJYDMHDWSZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935448
Record name 2,8-Dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15644-80-1
Record name 15644-80-1
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Record name 2,8-Dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15644-80-1
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